N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide (CAS 923441-90-1; molecular formula C₁₄H₁₂N₂OS₂; molecular weight 288.4 g/mol) is a synthetic heterocyclic small molecule positioned at the intersection of 2-substituted benzothiazole and 2-aminothiophene amide chemical space. Its core architecture—a benzothiazole bicycle connected via a 2,3-thiophene linker to a propionamide moiety—places it within the broader benzothiazole amide pharmacophore class, which is extensively represented in adenosine receptor modulator patents and kinase inhibitor programs.

Molecular Formula C14H12N2OS2
Molecular Weight 288.38
CAS No. 923441-90-1
Cat. No. B2847087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide
CAS923441-90-1
Molecular FormulaC14H12N2OS2
Molecular Weight288.38
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H12N2OS2/c1-2-12(17)16-13-9(7-8-18-13)14-15-10-5-3-4-6-11(10)19-14/h3-8H,2H2,1H3,(H,16,17)
InChIKeyPBHADELBKCWWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide (CAS 923441-90-1): Structural Baseline & Procurement Identity


N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide (CAS 923441-90-1; molecular formula C₁₄H₁₂N₂OS₂; molecular weight 288.4 g/mol) is a synthetic heterocyclic small molecule positioned at the intersection of 2-substituted benzothiazole and 2-aminothiophene amide chemical space . Its core architecture—a benzothiazole bicycle connected via a 2,3-thiophene linker to a propionamide moiety—places it within the broader benzothiazole amide pharmacophore class, which is extensively represented in adenosine receptor modulator patents and kinase inhibitor programs [1]. The compound's IUPAC nomenclature is N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide, and its SMILES notation (CCC(=O)Nc1sccc1-c1nc2ccccc2s1) confirms the distinctive ortho-substitution pattern on the thiophene ring that differentiates it from simpler N-(benzothiazol-2-yl)propionamide analogs .

Why N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide Cannot Be Replaced by Generic Benzothiazole Amide Analogs


Generic substitution within the benzothiazole amide class is demonstrably unreliable because the thiophene-2,3-diyl linkage in N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide introduces a rigid, electron-rich heteroaromatic spacer that is absent in the simpler N-(benzo[d]thiazol-2-yl)propionamide scaffold (CAS 210468-22-7; molecular weight 206.26 g/mol) . This spacer alters both the conformational freedom and the electronic surface available for target engagement. In the broader benzothiazole amide patent landscape, exemplified by the Roche adenosine A₂ₐ receptor modulator series (US 6,727,247), even minor modifications at the amide terminus or heterocyclic linker produce order-of-magnitude shifts in receptor binding affinity and selectivity profiles [1]. The benzothiazole-thiophene hybrid architecture specifically enables bidentate interactions—π-stacking via the benzothiazole and sulfur-mediated contacts via the thiophene—that cannot be replicated by single-heterocycle analogs or by alternative regioisomers bearing the propionamide at different ring positions [2]. Consequently, any sourcing decision that treats in-class benzothiazole amides as interchangeable risks introducing a compound with fundamentally different target engagement, selectivity fingerprint, and physicochemical properties.

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide: Quantitative Differentiation Evidence Against Structural Analogs


Structural Differentiation: Thiophene-2,3-diyl Spacer vs. Direct Amide Linkage Confers Distinct Topological Polar Surface Area and Molecular Volume

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide incorporates a thiophene-2,3-diyl spacer between the benzothiazole and propionamide groups, which increases both topological polar surface area (tPSA) and molecular volume relative to the minimal benzothiazole amide core. The target compound has a molecular weight of 288.4 g/mol and a formula of C₁₄H₁₂N₂OS₂, compared with 206.26 g/mol and C₁₀H₁₀N₂OS for N-(benzo[d]thiazol-2-yl)propionamide . This 82.14 g/mol molecular weight increase corresponds to the addition of the thiophene ring (C₄H₂S, ~82.1 Da). The calculated tPSA for the target compound is 70.23 Ų (identical to the simpler analog due to shared amide and benzothiazole nitrogen contributions), but the expanded aromatic surface area provides additional π-stacking potential critical for engaging flat binding pockets such as those in monoamine oxidases and adenosine receptors [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

MAO-B Inhibitory Activity: Integrating into a Pharmacophore Class with Demonstrated Nanomolar Potency Benchmarks

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide has been reported to exhibit potent inhibitory activity against monoamine oxidase-B (MAO-B) . Although a direct IC₅₀ value for this specific compound has not been published in peer-reviewed literature to date, the benzothiazole-thiophene hybrid architecture places it within a well-characterized pharmacophore class. The most potent benzothiazole-derived MAO-B inhibitor reported in recent literature, compound 30 from Kumar et al. (2025), achieved an IC₅₀ of 0.015 ± 0.007 µM against MAO-B and 0.114 ± 0.003 µM against AChE [1]. Separately, benzothiazole compound 3e (Can et al., 2017) demonstrated an hMAO-B IC₅₀ of 0.060 µM with ~300-fold selectivity over cytotoxicity [2]. These class benchmarks establish a quantitative performance expectation: the benzothiazole-thiophene scaffold, when optimally substituted, can deliver low-nanomolar MAO-B inhibition that rivals or exceeds the reference MAO-B inhibitor selegiline (IC₅₀ ~ 0.02–0.04 µM) [1].

Neuropharmacology Monoamine Oxidase Inhibition Alzheimer's Disease

Regioisomeric Specificity: 2,3-Thiophene Substitution Pattern vs. Alternative Thiophene Linkages

The target compound features a benzothiazole substituent at the 3-position of the thiophene ring and a propionamide at the 2-position (2,3-disubstitution pattern). This is structurally distinct from related analogs such as N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide (C₁₉H₂₀N₂S₂), which employs a tetrahydrobenzothiophene core, or 2,5-bis(benzo[d]thiazol-2-yl)thiophene (CAS 18013-43-9), which lacks the amide functionality entirely . The 2,3-substitution pattern creates an electronically differentiated thiophene with the electron-withdrawing benzothiazole at C3 and the electron-donating amide at C2, producing a polarized π-system unavailable in the symmetric 2,5-disubstituted analog. This polarization can be exploited for directional intermolecular interactions, including dipole-dipole contacts and regioselective metal coordination, which are inaccessible to the symmetric bis(benzothiazolyl)thiophene scaffold .

Medicinal Chemistry Regioisomerism Structure-Activity Relationship

Adenosine Receptor Modulator Class Association: Structural Basis for CNS Target Engagement

The benzothiazole amide scaffold, as disclosed in US Patent 6,727,247 (Roche), forms the basis of a series of adenosine A₂ₐ receptor modulators for central nervous system disorders [1]. While the specific compound N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide is not explicitly claimed in this patent, its structural features align with the general Formula I described therein. The patent demonstrates that subtle modifications to the benzothiazole amide core can shift selectivity between adenosine receptor subtypes (A₁, A₂ₐ, A₂b, A₃) and alter blood-brain barrier penetration. The thiophene linker in the target compound provides a vector for pendant aromatic stacking that is geometrically distinct from the phenyl or alkyl linkers exemplified in the patent, potentially offering differentiated subtype selectivity [1]. Adenosine receptor engagement is a well-validated mechanism for Parkinson's disease, Alzheimer's disease, and neuropathic pain, with the A₂ₐ antagonist istradefylline (KW-6002) having received regulatory approval [2].

Adenosine Receptors CNS Drug Discovery GPCR Pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Simpler Benzothiazole Amides

The addition of the thiophene ring in N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide increases calculated logP by approximately 1.2–1.5 log units relative to N-(benzo[d]thiazol-2-yl)propionamide, based on the incremental contribution of the thiophene moiety (π-thiophene ≈ +1.3) . The hydrogen bond donor count remains at 1 (the amide NH), while the hydrogen bond acceptor count increases from 3 to 4 due to the additional thiophene sulfur, which serves as a weak H-bond acceptor. This shift in lipophilicity places the compound in a more favorable range for blood-brain barrier penetration (optimal CNS logP range: 2–4) compared to the simpler analog (estimated logP ~1.5–2.0) [1]. The molecular weight of 288.4 g/mol remains well below the 500 Da threshold of Lipinski's Rule of Five, while the thiophene sulfur provides metabolic soft-spot potential that can be exploited or mitigated depending on the intended application [1].

Physicochemical Properties Drug-Likeness ADME Prediction

Synthetic Accessibility and Intermediate Utility: A Versatile Scaffold for Downstream Derivatization

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide is synthesized via acylation of 2-amino-3-(benzo[d]thiazol-2-yl)thiophene (CAS 306936-47-0) with propionyl chloride in the presence of a base such as triethylamine . This synthetic route is modular: the propionyl chloride can be substituted with other acyl chlorides to generate a focused library of amide analogs, or the free amine intermediate (CAS 306936-47-0) can be used directly for diverse coupling reactions. The amine intermediate is commercially available from multiple suppliers, enabling rapid SAR exploration [1]. By contrast, the saturated analog N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide (CAS 477544-48-2; MW 356.5 g/mol) requires a more complex synthetic sequence involving tetrahydrobenzothiophene construction . The target compound thus offers an advantageous balance of structural complexity and synthetic tractability for hit-to-lead and lead optimization programs.

Synthetic Chemistry Parallel Synthesis Library Design

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide: High-Value Research and Industrial Application Scenarios


Monoamine Oxidase-B (MAO-B) Inhibitor Hit-to-Lead Programs for Neurodegenerative Disease

This compound is a strong candidate for MAO-B inhibitor hit-to-lead campaigns targeting Parkinson's disease and Alzheimer's disease. The benzothiazole-thiophene scaffold has been pharmacologically validated for MAO-B inhibition with class benchmarks achieving IC₅₀ values as low as 0.015 µM [1]. The target compound's thiophene-2,3-diyl spacer provides a distinct SAR vector not explored in published benzothiazole-thioacetamide series, offering an opportunity to identify derivatives with improved selectivity over MAO-A (reducing tyramine pressor effect) and enhanced blood-brain barrier penetration. Procurement enables direct enzymatic profiling in recombinant human MAO-A/MAO-B fluorometric assays, with selegiline (MAO-B IC₅₀ ~0.02–0.04 µM) as a reference standard [1].

Adenosine A₂ₐ Receptor Antagonist Screening for CNS Disorders

The structural alignment with the benzothiazole amide adenosine receptor modulator pharmacophore disclosed in US Patent 6,727,247 positions this compound for A₂ₐ receptor screening [2]. The thiophene linker represents a structural variation not exemplified in the Roche patent, providing an opportunity to identify novel adenosine receptor ligands with differentiated subtype selectivity. Radioligand binding assays against human A₁, A₂ₐ, A₂b, and A₃ receptors (using [³H]ZM241385 for A₂ₐ, [³H]DPCPX for A₁) can rapidly establish the selectivity fingerprint, with istradefylline (A₂ₐ Ki = 2.2 nM) as a positive control [3].

Focused Benzothiazole-Thiophene Amide Library Synthesis for Multi-Target Directed Ligand (MTDL) Discovery

The modular synthesis of this compound—a single-step acylation of commercially available 2-amino-3-(benzo[d]thiazol-2-yl)thiophene (CAS 306936-47-0)—enables rapid parallel library generation [4]. By varying the acyl chloride component, a diverse array of amide analogs can be prepared for multi-target screening. This approach is particularly valuable for Alzheimer's disease MTDL discovery, where dual MAO-B/cholinesterase inhibition is a validated therapeutic strategy. Recent benzothiazole-thioacetamide libraries have produced dual MAO-B/AChE inhibitors with sub-micromolar potency at both targets, and the thiophene-amide scaffold offers an unexplored chemical space for further optimization [1].

Physicochemical Benchmarking in CNS Drug Discovery Training Sets

With a molecular weight of 288.4 g/mol, estimated clogP in the 2.7–3.5 range, and one hydrogen bond donor, this compound occupies a favorable CNS drug-like property space . Its physicochemical profile—intermediate between the simpler N-(benzo[d]thiazol-2-yl)propionamide (clogP ~1.5–2.0) and larger tetrahydrobenzothiophene analogs (MW 356.5)—makes it a valuable calibrant for computational ADME models and PAMPA-BBB permeability assays. Procurement of this compound alongside its structural analogs enables systematic evaluation of how the thiophene spacer impacts membrane permeability, metabolic stability, and plasma protein binding, providing training data for medicinal chemistry optimization algorithms.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.